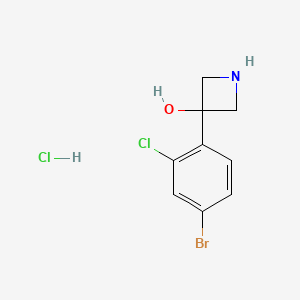
3-(4-Bromo-2-chlorophenyl)azetidin-3-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-chlorophenyl)azetidin-3-OL hydrochloride is a chemical compound with the CAS Number: 2378503-79-6 . It has a molecular weight of 298.99 . The IUPAC name for this compound is 3-(4-bromo-2-chlorophenyl)azetidin-3-ol hydrochloride . The InChI code for this compound is 1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-chlorophenyl)azetidin-3-OL hydrochloride can be represented by the InChI code 1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H . This indicates that the molecule consists of a bromo-chlorophenyl group attached to an azetidin-3-ol group, along with an additional hydrochloride group.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius . The country of origin is UA .Scientific Research Applications
Synthesis and Chemical Transformations
Several studies have focused on the synthesis and characterization of azetidinone derivatives, showcasing their potential in various chemical transformations. For instance, azetidinones have been synthesized and tested for their ability to inhibit cholesterol in blood, indicating their potential use in medicinal chemistry and pharmacological research (Wisam Obaid Salman & M. S. Magtoof, 2019). Another study evaluated the reactivity of azetidinones with lithium aluminium hydride, leading to novel synthetic pathways for aziridines and propanols, demonstrating the versatility of azetidinones in organic synthesis (M. D’hooghe, Stijn Dekeukeleire, & N. de Kimpe, 2008).
Antimicrobial Activities
Azetidinone derivatives have also been explored for their antimicrobial activities. A study synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested them for antibacterial and antifungal activities, providing insights into the potential therapeutic applications of these compounds (Shailesh H. Shah et al., 2014). Furthermore, microwave-assisted synthesis of azetidinones has been reported, with the resultant compounds screened for antibacterial and antifungal efficacy, highlighting the importance of novel synthesis methods in enhancing biological activity (K. Mistry & K. R. Desai, 2006).
Novel Therapeutic Agents
Research has also been directed towards developing azetidinone derivatives as potential therapeutic agents. For example, novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and evaluated for antimicrobial and antitubercular activities, suggesting their utility as new treatment options against tuberculosis and other microbial infections (K. Ilango & S. Arunkumar, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(4-bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASAPPZOKIXHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(C=C(C=C2)Br)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

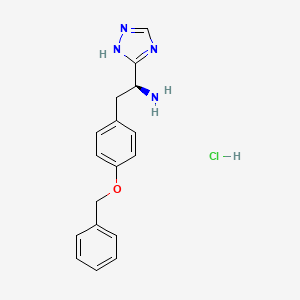

![2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2813483.png)
![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)
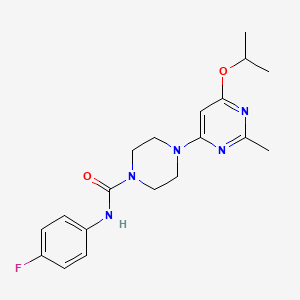
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)
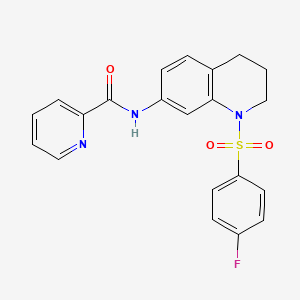
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2813493.png)
![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)
![6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2813495.png)

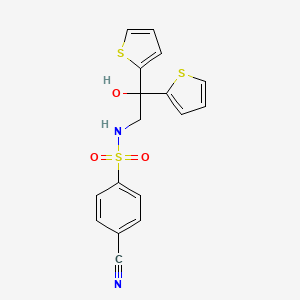

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)